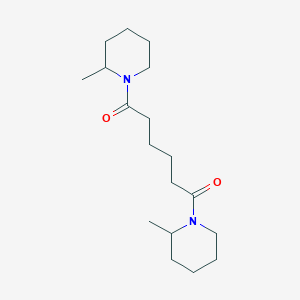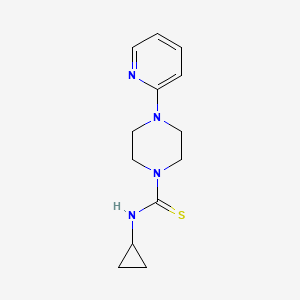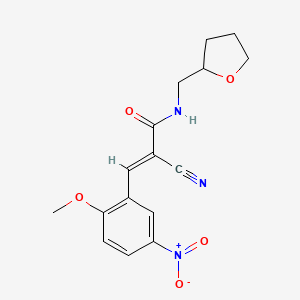![molecular formula C11H7N3O5 B10871341 (2E)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10871341.png)
(2E)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and agriculture. The presence of the nitrophenyl group and the oxadiazole ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3-[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under specific reaction conditions. One common method includes the reaction of 4-nitrobenzohydrazide with ethyl acetoacetate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The resulting intermediate is then subjected to further reactions to introduce the acrylic acid moiety.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
3-[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Condensation: The acrylic acid moiety can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts like palladium or platinum, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its biological activity.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes. These interactions contribute to the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar compounds to 3-[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID include other oxadiazole derivatives such as:
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)acrylic acid
- 3-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)acrylic acid
- 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)acrylic acid
These compounds share the oxadiazole ring structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties, reactivity, and biological activity. 3-[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID is unique due to the presence of the nitro group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H7N3O5 |
|---|---|
Molecular Weight |
261.19 g/mol |
IUPAC Name |
(E)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7N3O5/c15-10(16)6-5-9-12-13-11(19-9)7-1-3-8(4-2-7)14(17)18/h1-6H,(H,15,16)/b6-5+ |
InChI Key |
CHDQNHDDYMTOIK-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN=C(O2)/C=C/C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B10871260.png)
![2-{[5-(4-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B10871267.png)

![2-(4-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B10871282.png)
![(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B10871292.png)
![N-(4-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinyl}-6-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B10871303.png)

![methyl 4-{(3E)-1-[2-(2-hydroxyethoxy)ethyl]-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B10871313.png)

![1-(3-Chlorophenyl)-3-[2-(phenylsulfanyl)phenyl]thiourea](/img/structure/B10871317.png)
![2-[4-(Furan-2-yl)-6-(3-nitrophenyl)pyridin-2-yl]phenol](/img/structure/B10871321.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-cyclohexyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10871323.png)
![Ethyl [(4-oxo-3-phenyl-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-2-yl)sulfanyl]acetate](/img/structure/B10871327.png)
![methyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate](/img/structure/B10871328.png)
